

# Unveiling the Preclinical Pharmacokinetic Profile of ABBV-167: A Technical Overview

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## Compound of Interest

Compound Name: *Abbv-167*

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This technical guide provides an in-depth analysis of the preclinical pharmacokinetics of **ABBV-167**, a phosphate prodrug of the BCL-2 inhibitor venetoclax, in animal models. The development of **ABBV-167** was aimed at improving the aqueous solubility of venetoclax and potentially reducing the pill burden for patients.<sup>[1][2][3]</sup> This document summarizes key pharmacokinetic parameters in mice and dogs, details the experimental methodologies employed in these studies, and visualizes the metabolic conversion and experimental processes.

## Executive Summary

Preclinical studies in both mice and dogs demonstrate that **ABBV-167** is characterized by high clearance and rapid and extensive conversion to its parent compound, venetoclax, following both intravenous (IV) and oral (PO) administration.<sup>[1]</sup> Circulating concentrations of the prodrug are minimal, with less than 1% remaining in circulation one hour after administration.<sup>[1]</sup> This efficient conversion allows for robust exposure to venetoclax, the pharmacologically active agent.

## Quantitative Pharmacokinetic Data

The following tables summarize the single-dose pharmacokinetic parameters of **ABBV-167** and the resulting venetoclax exposure in CD-1 mice and beagle dogs.

Table 1: Single-Dose Intravenous Pharmacokinetics of **ABBV-167** and Venetoclax in Mouse and Dog

Species	Analyte	Dose (mg/kg)	C <sub>0</sub> (ng/mL)	AUC <sub>inf</sub> (ng·h/mL)	CL (mL/min/kg)	V <sub>ss</sub> (L/kg)	t <sub>1/2</sub> (h)
Mouse	ABBV-167	1.1	1,200	130	150	2.8	0.22
Venetoclax	1.1	-	3,100	-	-	2.9	
Dog	ABBV-167	0.57	1,300	61	160	1.2	0.11
Venetoclax	0.57	-	1,200	-	-	3.1	

Data sourced from supplementary materials of a key publication.[\[1\]](#)Table 2: Single-Dose Oral Pharmacokinetics of **ABBV-167** in Mouse and Dog

Species	Dose (mg/kg)	C <sub>max</sub> (ng/mL)	T <sub>max</sub> (h)	AUC <sub>inf</sub> (ng·h/mL)
Mouse	5.7	16	0.25	13
34	110	0.25	69	
110	190	0.25	180	
170	220	0.25	250	
Dog	5.7	26	0.5	23
34	120	0.5	130	
110	260	1	400	

Data sourced from supplementary materials of a key publication.[\[1\]](#)

Table 3: Single-Dose Oral Pharmacokinetics of Venetoclax (from **ABBV-167**) in Mouse and Dog

Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUCinf (ng·h/mL)
Mouse	5.7	1,400	4	12,000
34	11,000	4	120,000	
110	20,000	8	350,000	
170	22,000	8	440,000	
Dog	5.7	1,100	2	8,000
34	5,100	4	56,000	
110	11,000	6	160,000	

Data sourced from supplementary materials of a key publication.[\[1\]](#)

## Experimental Protocols

The pharmacokinetic profiles of **ABBV-167** were evaluated in single-dose studies across different species and routes of administration.[\[1\]](#)

### Animal Models

- Mouse: Male CD-1 mice were used for the pharmacokinetic studies.[\[1\]](#)
- Dog: Male beagle dogs were utilized for these experiments.[\[1\]](#) All animal studies were conducted in accordance with approved institutional guidelines.[\[1\]](#)

### Drug Formulation and Administration

- Intravenous Administration:
  - In dogs, **ABBV-167** was formulated in 5% dextrose in water (D5W) with 2.1 equivalents of sodium hydroxide and administered at a volume of 0.5 mL/kg.[\[2\]](#)

- Oral Administration:
  - For oral dosing in mice, **ABBV-167** was prepared as a solution in 0.2% (w/v) hydroxypropyl methylcellulose (HPMC) and administered at a volume of 10 mL/kg.[2]
  - Oral doses were adjusted for molecular weight to deliver the molar equivalents of 5, 30, 100, and 150 mg/kg of venetoclax.[1]

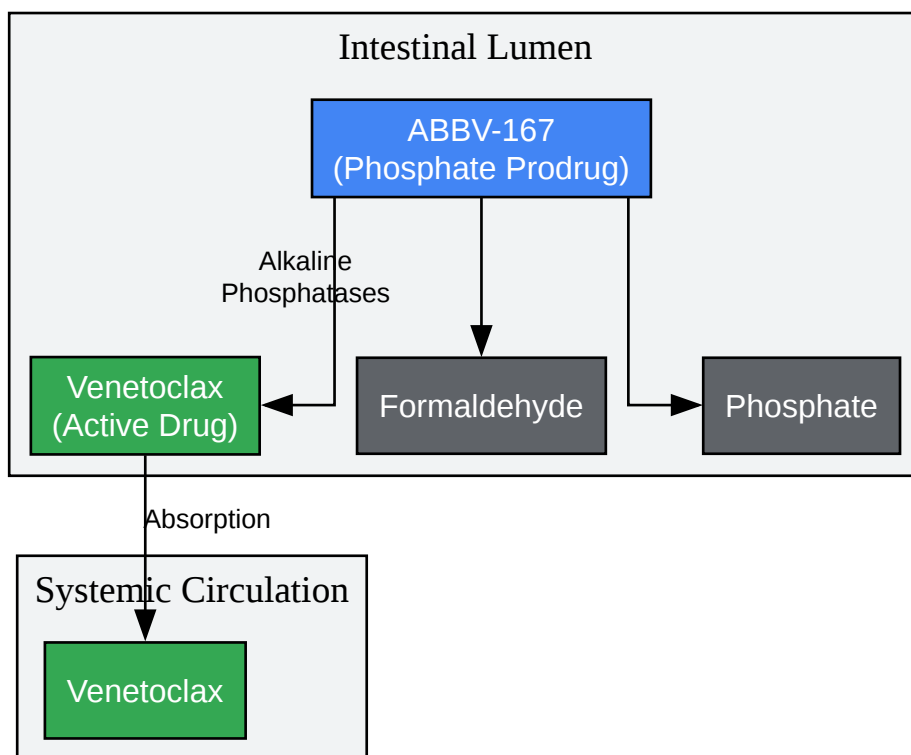
## Sample Collection and Bioanalysis

- Sample Collection: Blood samples were collected at predetermined time points following drug administration.[1]
- Bioanalytical Method: Plasma concentrations of both **ABBV-167** and venetoclax were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1] The lower limits of quantitation were established at 0.103 ng/mL for **ABBV-167** and 2.14 ng/mL for venetoclax.[1]

## Visualizations

### Proposed Bioconversion of **ABBV-167**

**ABBV-167** is designed as a phosphate prodrug to enhance aqueous solubility. It is proposed to undergo rapid conversion to the active parent drug, venetoclax, primarily mediated by alkaline phosphatases in the intestinal lumen.[1][2]

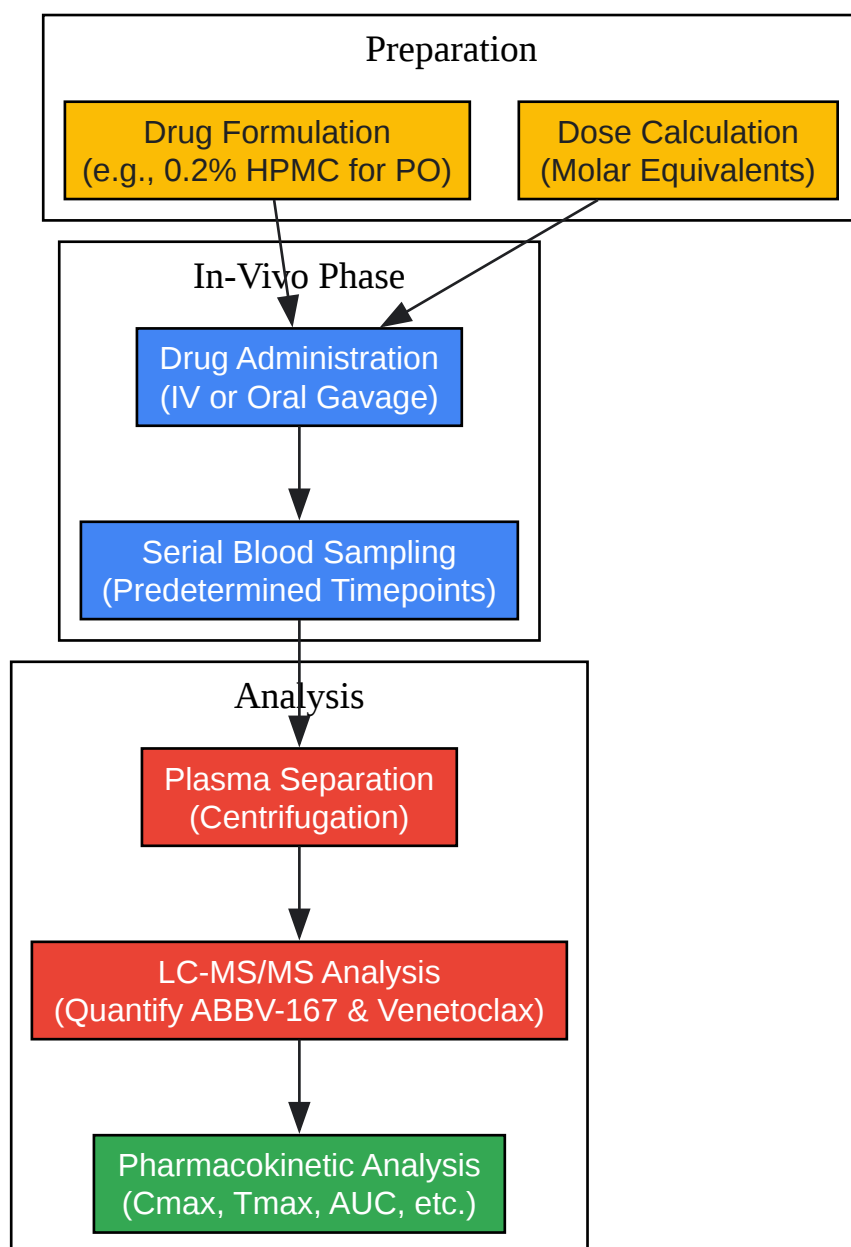


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Caption: Proposed bioconversion of **ABBV-167** to venetoclax.

## Experimental Workflow for Animal Pharmacokinetic Studies

The workflow for determining the pharmacokinetic profile of **ABBV-167** in animal models follows a standardized process from drug preparation to data analysis.



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